![molecular formula C18H22N6O B15150546 N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)
N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the desired substituents. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and product yields .
化学反応の分析
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
作用機序
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves the inhibition of CDKs. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential kinase inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit significant biological activity and are being studied for their therapeutic potential.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-1-METHYL-6-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds .
特性
分子式 |
C18H22N6O |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6O/c1-12-4-5-15(13(2)10-12)20-16-14-11-19-23(3)17(14)22-18(21-16)24-6-8-25-9-7-24/h4-5,10-11H,6-9H2,1-3H3,(H,20,21,22) |
InChIキー |
KAPURPKBTPEUQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15150478.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)
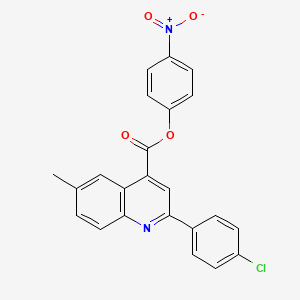
![2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B15150496.png)
![2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)

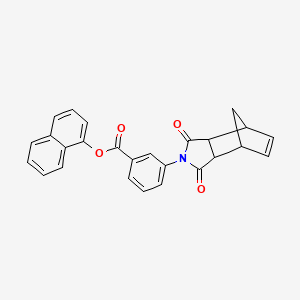
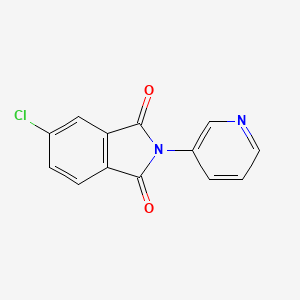
![2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B15150524.png)
![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
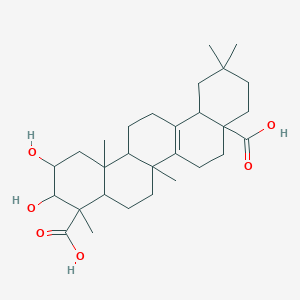
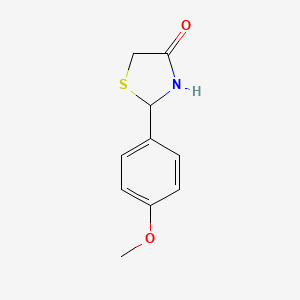
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
